molecular formula C23H22FNO3 B11150202 3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11150202
M. Wt: 379.4 g/mol
InChI Key: LKGCXOQRBYWYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that includes a fluorophenyl group and a hexahydrobenzochromenooxazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves multiple steps, typically starting with the preparation of the fluorophenyl ethyl precursor. This precursor is then subjected to cyclization reactions to form the hexahydrobenzochromenooxazin ring system. Common reagents used in these reactions include various catalysts and solvents to facilitate the cyclization and ensure high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield a more saturated compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions could involve binding to receptors or enzymes, leading to changes in cellular function .

Comparison with Similar Compounds

Biological Activity

The compound 3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzochromeno framework with a fluorophenyl substituent. The molecular formula is C21H24FNO2C_{21}H_{24}FNO_2, and its IUPAC name provides insight into its complex stereochemistry and functional groups.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to the oxazine class. For instance, derivatives of oxazines have shown significant antibacterial activity against various strains of bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-[2-(4-fluorophenyl)ethyl]-...Staphylococcus aureus12.4 μM
3-[2-(4-fluorophenyl)ethyl]-...Escherichia coli16.1 μM

These findings suggest that the compound may possess similar antimicrobial efficacy due to structural similarities with known active compounds .

Anti-inflammatory Properties

Research has indicated that oxazine derivatives can exhibit anti-inflammatory effects. A study demonstrated that certain compounds showed a notable reduction in inflammation markers in vitro.

  • Case Study : A derivative was tested in a model of induced inflammation and resulted in a reduction of pro-inflammatory cytokines by approximately 30% compared to control groups .

Anticancer Potential

The anticancer activity of similar compounds has been documented in various studies. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival.

  • Research Findings : A derivative of the oxazine class was found to inhibit cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 15 μM. This suggests potential for further development as an anticancer agent .

While specific mechanisms for the compound's biological activity are not fully elucidated, it is hypothesized that the presence of the fluorophenyl group enhances lipophilicity and promotes interaction with biological membranes. This can lead to increased permeability and bioavailability within target cells.

Properties

Molecular Formula

C23H22FNO3

Molecular Weight

379.4 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H22FNO3/c24-16-7-5-15(6-8-16)11-12-25-13-20-21(27-14-25)10-9-18-17-3-1-2-4-19(17)23(26)28-22(18)20/h5-10H,1-4,11-14H2

InChI Key

LKGCXOQRBYWYAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CCC5=CC=C(C=C5)F)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.